molecular formula C27H44N4O6 B12623458 L-Tyrosyl-L-leucyl-L-leucyl-L-leucine CAS No. 915224-22-5

L-Tyrosyl-L-leucyl-L-leucyl-L-leucine

Cat. No.: B12623458
CAS No.: 915224-22-5
M. Wt: 520.7 g/mol
InChI Key: RXCBGILDELEMRC-MLCQCVOFSA-N
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Description

L-Tyrosyl-L-leucyl-L-leucyl-L-leucine is a tetrapeptide composed of the amino acids tyrosine and leucineIts molecular formula is C27H44N4O6, and it has a molecular weight of 520.66 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Tyrosyl-L-leucyl-L-leucyl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid, L-leucine, is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.

    Coupling: The next amino acid, L-leucine, is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated for the remaining amino acids (L-leucine and L-tyrosine).

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis, depending on the desired yield and purity. The process is optimized to ensure high efficiency and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

L-Tyrosyl-L-leucyl-L-leucyl-L-leucine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

L-Tyrosyl-L-leucyl-L-leucyl-L-leucine has several applications in scientific research:

Mechanism of Action

The mechanism of action of L-Tyrosyl-L-leucyl-L-leucyl-L-leucine involves its interaction with specific molecular targets and pathways:

Properties

CAS No.

915224-22-5

Molecular Formula

C27H44N4O6

Molecular Weight

520.7 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C27H44N4O6/c1-15(2)11-21(29-24(33)20(28)14-18-7-9-19(32)10-8-18)25(34)30-22(12-16(3)4)26(35)31-23(27(36)37)13-17(5)6/h7-10,15-17,20-23,32H,11-14,28H2,1-6H3,(H,29,33)(H,30,34)(H,31,35)(H,36,37)/t20-,21-,22-,23-/m0/s1

InChI Key

RXCBGILDELEMRC-MLCQCVOFSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)N

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)N

Origin of Product

United States

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